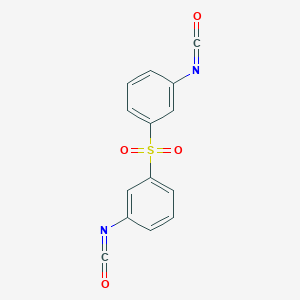
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is a chemical compound with the molecular formula C14H8N2O4S. It is known for its unique structure, which includes two isocyanate groups and a sulfonyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Méthodes De Préparation
The synthesis of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene typically involves the reaction of 3,3’-diaminodiphenyl sulfone with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to handle the toxic and reactive nature of the intermediates .
Analyse Des Réactions Chimiques
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a cross-linking agent in polymerization reactions to form polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and various polymers.
Applications De Recherche Scientifique
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene can be compared with other similar compounds such as:
1,1’-Sulfonylbis(3-isocyanatobenzene): Similar structure but different reactivity and applications.
3,3’-Diisocyanatodiphenyl sulfone: Another compound with isocyanate groups and a sulfonyl group, used in similar applications but with distinct properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability .
Propriétés
Numéro CAS |
47119-84-6 |
|---|---|
Formule moléculaire |
C14H8N2O4S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1-isocyanato-3-(3-isocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O4S/c17-9-15-11-3-1-5-13(7-11)21(19,20)14-6-2-4-12(8-14)16-10-18/h1-8H |
Clé InChI |
YLLYHGYVPJDNCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


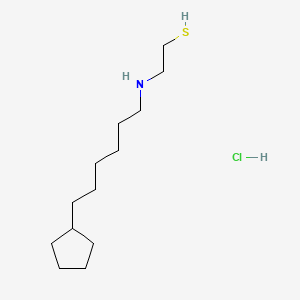

![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
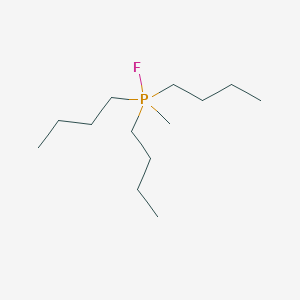
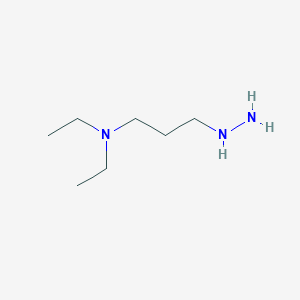
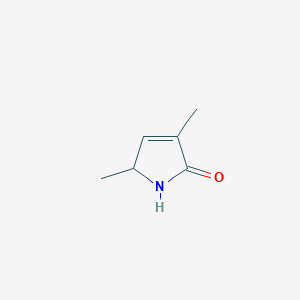
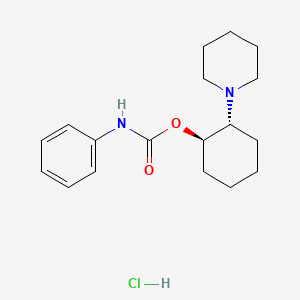
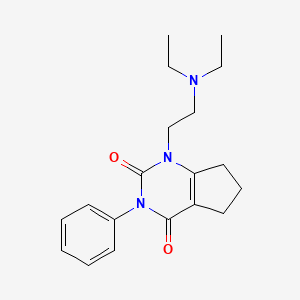
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
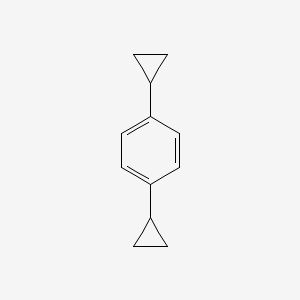
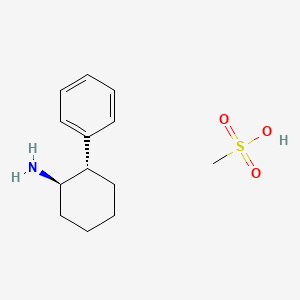
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
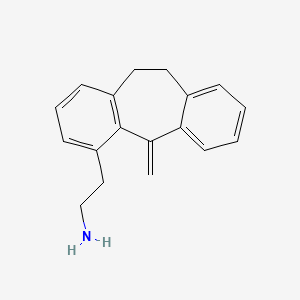
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
